REACTION_CXSMILES
|
[NH2:1][C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH2:8][CH3:9])[C:3](OCC)=[O:4].[BH4-].[Na+]>O.C(O)C>[NH2:1][C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH2:8][CH3:9])[CH2:3][OH:4] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.162 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OCC)(CC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.151 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
water ethanol
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for four hours
|
Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
partition between water (5 mL), ethyl ether (10 mL) and 1N aqueous sodium hydroxide (0.39 mL)
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Type
|
ADDITION
|
Details
|
Solid sodium chloride was added
|
Type
|
CONCENTRATION
|
Details
|
to saturate the aqueous and
|
Type
|
CUSTOM
|
Details
|
separate the phases
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
re-extracted with ethyl ether (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(CC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.702 mmol | |
AMOUNT: MASS | 0.116 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |